molecular formula C15H18FN3O4 B3008512 Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1338689-92-1

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No. B3008512
CAS RN: 1338689-92-1
M. Wt: 323.324
InChI Key: BXIRICGFBOQKKP-UHFFFAOYSA-N
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Description

The compound "Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including as intermediates in organic synthesis and as materials for organic light-emitting diodes (OLEDs). The tert-butyl group is a common protecting group in organic chemistry, and the presence of a 1,2,4-oxadiazole ring suggests potential for interesting electronic properties.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds typically involves multiple steps, including protection/deprotection strategies and coupling reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics . Similarly, tert-butyl carbamates with a thiazolidine moiety have been synthesized from L-cystine through steps including acetonization and Boc protection . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of carbamate derivatives can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized and its crystal structure determined, revealing a non-planar conformation and intermolecular interactions that stabilize the crystal packing . These techniques would likely be useful in analyzing the molecular structure of "Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate".

Chemical Reactions Analysis

Carbamate compounds can participate in various chemical reactions. The tert-butyl group is often used as a protecting group for amines, which can be deprotected under acidic conditions. The oxadiazole ring is known for its electron-accepting properties, which could influence the reactivity of the compound. For example, tert-butyl carbamates have been used as intermediates in the synthesis of biologically active compounds, such as osimertinib, through acylation, nucleophilic substitution, and reduction steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate derivatives, such as solubility, melting point, and stability, are influenced by their functional groups. The presence of tert-butyl and methoxy groups can affect the compound's lipophilicity and electronic properties. For example, derivatives of 9-phenyl-9H-carbazole with methoxy and tert-butyl substituents have shown aggregation-enhanced emission and thermally activated delayed fluorescence, with solid-state photoluminescence quantum yields significantly higher than in solution . These properties are relevant for materials science applications, such as in the development of OLEDs.

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in biologically active compounds, including omisertinib (AZD9291), with a focus on rapid synthetic methods and yield optimization (Zhao et al., 2017).
  • Synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was studied, emphasizing the compound's structural characterization and crystallization properties (Sanjeevarayappa et al., 2015).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Research on 2,5-Diphenyl-1,3,4-oxadiazole derivatives, including tert-butyl analogs, highlighted their use in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF) for OLED applications (Cooper et al., 2022).

Enzymatic Metabolism Studies

  • The enzymatic metabolism of related compounds, such as 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, was investigated using rat liver microsomes, focusing on metabolic reactions like hydroxylation and carbonyl reduction (Yoo et al., 2008).

Lithiation and Substitution Reactions

  • The directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate was explored, providing insights into the production of substituted products through dilithium reagents (Smith et al., 2013).

Structural Analysis and Hydrogen Bonding

  • Structural analysis of carbamate derivatives, including tert-butyl analogs, focused on the nature of interactions and hydrogen bonding, contributing to three-dimensional architectures (Das et al., 2016).

Preparation and Reaction Studies

  • Preparation and Diels‐Alder reaction of tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate was examined, highlighting key methodologies in organic synthesis (Padwa et al., 2003).

Antimicrobial and Anthelmintic Activity

  • The synthesized compound exhibited poor antibacterial and moderate anthelmintic activity, demonstrating potential biological applications (Sanjeevarayappa et al., 2015).

Pharmacological Properties

  • The pharmacological properties of related compounds, such as AC-3933, were investigated, highlighting their potential in treating cognitive disorders associated with the cholinergic system (Hashimoto et al., 2014).

properties

IUPAC Name

tert-butyl N-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4/c1-15(2,3)22-14(20)17-8-12-18-13(19-23-12)9-5-6-11(21-4)10(16)7-9/h5-7H,8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIRICGFBOQKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

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